molecular formula C9H11ClN2O2S B1597848 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde CAS No. 883107-61-7

4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde

Cat. No.: B1597848
CAS No.: 883107-61-7
M. Wt: 246.71 g/mol
InChI Key: QXAQQHPRPGAHJI-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde ( 883107-61-7) is a high-purity, white to off-white crystalline powder that serves as a valuable building block in organic synthesis and medicinal chemistry research . This compound is characterized by its specific physical properties, including a melting point of 106-109 °C . With a molecular formula of C9H11ClN2O2S and a molecular weight of 246.71 g/mol, it is a versatile intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both a chloro-substituted thiazole and a hydroxypiperidine moiety, makes it a key precursor for various heterocyclic synthesis and structure-activity relationship (SAR) studies. The primary application of this compound is as a sophisticated pharmaceutical intermediate, where it is used in the synthesis of more complex target molecules . It is especially useful in exploring kinase inhibitor scaffolds and other pharmacologically relevant heterocycles. The product is supplied with a high purity level of >99.50% (as confirmed by HPLC), with strict controls ensuring heavy metal content is below 20ppm and loss on drying is less than 0.30% . This guarantees consistency and reliability for sensitive research applications. For Research Use Only. Not for diagnostic or therapeutic use, or for human use.

Properties

IUPAC Name

4-chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5-6,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAQQHPRPGAHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376714
Record name 4-Chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-61-7
Record name 4-Chloro-2-(4-hydroxy-1-piperidinyl)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(4-hydroxypiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazole Ring Formation: The core 1,3-thiazole ring is commonly synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and thioureas or thioamides under controlled conditions. This step establishes the heterocyclic framework essential for further functionalization.

  • Introduction of the 4-Chloro Substituent: Chlorination at the 4-position of the thiazole ring is achieved using chlorinating agents under mild conditions to avoid degradation of sensitive groups. The chlorine atom plays a crucial role in modulating electronic properties and reactivity.

  • Attachment of the 4-Hydroxypiperidin-1-yl Group: The nucleophilic substitution of the 2-position on the thiazole ring with 4-hydroxypiperidine is typically performed under basic or neutral conditions to ensure regioselectivity and prevent side reactions. This step introduces the piperidine ring bearing a hydroxyl group at the 4-position, enhancing solubility and hydrogen bonding capability.

  • Formyl Group Incorporation: The aldehyde function at position 5 is either retained from the starting materials or introduced via oxidation of hydroxymethyl precursors using oxidizing agents such as TEMPO/NaOCl or PCC (pyridinium chlorochromate). Oxidation reactions are conducted at low temperatures (0–30°C) to maintain product integrity and high selectivity.

Industrial Scale Preparation

On an industrial scale, the synthesis is adapted to continuous flow or batch reactors with automated control of temperature, pH, and reagent addition rates. Purification is achieved through chromatographic techniques and crystallization to meet the purity standards (>98% by HPLC) required for pharmaceutical or research applications. Moisture content is controlled below 0.5% to ensure stability and quality.

Step Reagents and Conditions Description Outcome
1 Cyclization of α-haloketone with thiourea Formation of 4-chloro-1,3-thiazole intermediate Thiazole ring constructed
2 Nucleophilic substitution with 4-hydroxypiperidine Reaction in polar aprotic solvent under mild base Introduction of 4-hydroxypiperidin-1-yl group
3 Oxidation of hydroxymethyl intermediate Use of TEMPO/NaOCl or PCC at 0–30°C Conversion to aldehyde group at position 5
4 Purification Chromatography and crystallization Product purity >98%, moisture <0.5%
  • Studies indicate that the use of TEMPO-mediated oxidation provides a high yield and selectivity for converting hydroxymethyl thiazole derivatives to the corresponding aldehydes without overoxidation or ring degradation.

  • Alternative oxidation with PCC in dichloromethane at controlled temperatures (15–30°C) also yields high purity aldehyde products, suitable for scale-up.

  • The nucleophilic substitution step benefits from the use of polar aprotic solvents such as DMF or DMSO, which enhance the nucleophilicity of the 4-hydroxypiperidine and improve reaction rates.

  • Control of reaction temperature and pH during chlorination and substitution steps is critical to prevent side reactions and maintain the integrity of sensitive functional groups.

Parameter Typical Conditions Notes
Cyclization α-haloketone + thiourea, reflux in ethanol or similar Forms thiazole core
Chlorination Mild chlorinating agents, room temperature Selective 4-position chlorination
Substitution 4-hydroxypiperidine, base (e.g., K2CO3), DMF, 50–80°C Introduces piperidinyl group
Oxidation TEMPO/NaOCl, 0–2°C or PCC/DCM, 15–30°C Converts hydroxymethyl to aldehyde
Purification Chromatography, crystallization Achieves >98% purity

The preparation of 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde involves a multi-step synthetic process combining heterocyclic ring formation, selective chlorination, nucleophilic substitution with hydroxypiperidine, and controlled oxidation to introduce the aldehyde function. Optimized reaction conditions and purification methods yield a high-purity compound suitable for advanced research and industrial applications. The methodologies are supported by diverse experimental protocols and industrial practices, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The carbaldehyde group at position 5 of the thiazole ring undergoes typical aldehyde reactions:

  • Schiff Base Formation : Reacts with primary amines to form imines. For example, condensation with aniline derivatives yields stable Schiff bases, as observed in structurally related thiazole carbaldehydes .

  • Reduction : Catalytic hydrogenation or NaBH₄ reduction converts the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), forms a carboxylic acid (COOH-\text{COOH}) .

Example Reaction Pathways:

Reaction TypeReagents/ConditionsProduct
Schiff Base FormationAniline, EtOH, RTAr-N=CH-Thiazole\text{Ar-N=CH-Thiazole}
ReductionNaBH₄, MeOH, 0°CThiazole-CH2OH\text{Thiazole-CH}_2\text{OH}
OxidationKMnO₄, H₂SO₄, refluxThiazole-COOH\text{Thiazole-COOH}

Chloro Substituent Reactivity

The chlorine atom at position 4 participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the thiazole ring:

  • Amine Substitution : Reacts with primary/secondary amines (e.g., piperidine) under mild conditions (DMF, 60°C) to yield amino-thiazoles .

  • Hydrolysis : Aqueous NaOH at elevated temperatures replaces Cl with OH-\text{OH} .

Comparative Reactivity:

NucleophileConditionsProductCitation
PiperidineDMF, 60°C, 6h4-Piperidinyl-thiazole derivative
WaterNaOH (2M), 80°C, 12h4-Hydroxy-thiazole derivative

Hydroxypiperidine Functionalization

The 4-hydroxypiperidin-1-yl group at position 2 enables further derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form ester or amide derivatives .

  • Oxidation : MnO₂ or Swern oxidation converts the hydroxyl group to a ketone .

Functional Group Transformations:

ReactionReagentsOutcome
AcylationAcetyl chloride, Py4-Acetoxypiperidinyl\text{4-Acetoxypiperidinyl}
OxidationMnO₂, CH₂Cl₂4-Ketopiperidinyl\text{4-Ketopiperidinyl}

Thiazole Ring Modifications

The thiazole core participates in cycloaddition and electrophilic substitution:

  • Electrophilic Substitution : Nitration or bromination occurs at position 5 if the aldehyde is protected .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at position 4 (post-Cl substitution) .

Scientific Research Applications

Introduction to 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde

This compound, with the CAS number 883107-61-7, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agrochemicals, and as a research tool.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Neurological Disorders

The presence of the piperidine ring suggests potential applications in treating neurological disorders. Research indicates that derivatives may act as modulators of neurotransmitter systems, particularly in conditions like anxiety and depression. The hydroxyl group on the piperidine enhances solubility and bioavailability, making these compounds promising candidates for further development .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thiazole ring is known for its ability to disrupt microbial cell walls, suggesting that this compound could be developed into a novel class of antibiotics .

Pesticide Development

The structural characteristics of this compound make it a suitable candidate for pesticide formulation. Its ability to interact with biological systems can be harnessed to develop effective herbicides or insecticides that target specific pests while minimizing environmental impact .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical research. Its ability to selectively bind to certain proteins or enzymes can help elucidate biological pathways and mechanisms of action in various cellular processes .

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), derivatives of this compound were found to inhibit cell growth by over 70% at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, confirmed by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Properties

A series of experiments testing the antimicrobial activity against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both strains. These results suggest potential for development into therapeutic agents targeting bacterial infections .

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The thiazole-5-carbaldehyde scaffold is highly modular. Key analogs differ in substituents at the 2-position, impacting electronic properties, lipophilicity, and bioactivity:

Compound Name Substituent at 2-Position Melting Point (°C) Molecular Weight Key Features
4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde 4-hydroxypiperidinyl Not reported ~246.71 (est.) Hydroxyl group enhances H-bonding
4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (IIIa) Pyrrolidinyl 118 216.68 Lower polarity, higher lipophilicity
4-Chloro-2-(morpholin-4-yl)thiazole-5-carbaldehyde (IIIb) Morpholinyl 200 232.70 Oxygen in morpholine increases polarity
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde 4-oxopiperidinyl Not reported 245.70 Ketone group; electron-withdrawing
4-Chloro-2-(dimethylamino)thiazole-5-carbaldehyde Dimethylamino Not reported 190.65 Strong electron-donating substituent
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)thiazole-5-carbaldehyde 3-hydroxy-4-methylpyrrolidinyl Not reported 246.71 Conformational flexibility from methyl

Key Observations:

  • Polarity and Solubility: The hydroxypiperidinyl group in the target compound likely improves aqueous solubility compared to pyrrolidinyl (IIIa) or dimethylamino derivatives due to hydrogen-bonding capacity. Morpholinyl (IIIb) and oxopiperidinyl analogs exhibit intermediate polarity .
  • Melting Points: Morpholinyl derivatives (IIIb) show higher melting points (200°C), attributed to crystalline packing facilitated by the oxygen atom. Pyrrolidinyl analogs (IIIa) melt at 118°C, reflecting reduced intermolecular forces .

Biological Activity

4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of a hydroxypiperidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli16
Similar thiazole derivativesStaphylococcus aureus8
Similar thiazole derivativesKlebsiella pneumoniae32

Anticancer Activity

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.

Case Study: Apoptosis Induction in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed:

  • IC50 Value : The compound exhibited an IC50 of 15 µM after 48 hours of treatment.
  • Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers apoptosis via the intrinsic pathway.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, thiazole derivatives are often evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer’s disease.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
This compoundAcetylcholinesterase3.5
Standard AChE InhibitorAcetylcholinesterase1.0

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via formylation of a thiazole precursor using the Vilsmeier-Haack reaction (e.g., POCl₃/DMF), as demonstrated for structurally similar thiazole-5-carbaldehydes . Optimization strategies include adjusting solvent polarity (e.g., DCM vs. THF), temperature (e.g., 0–5°C for intermediate stabilization), and catalyst ratios. For example, yields exceeding 90% were achieved for morpholine-substituted analogs under reflux conditions in DCM . Substituents on the piperidine ring (e.g., hydroxyl groups) may require protective groups during synthesis to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm. For example, in 4-chloro-2-(5-phenyl-triazolylthio)thiazole-5-carbaldehyde, the CHO proton resonates at δ 9.83 .
  • ¹³C NMR : The aldehyde carbon is observed at ~180–190 ppm. Piperidine/pyrrolidine ring protons show distinct splitting patterns (e.g., δ 3.0–4.0 ppm for N–CH₂ groups) .
  • Mass spectrometry : The molecular ion [M+H]⁺ should match the exact mass (e.g., m/z 355.1 for a triazolylthio-substituted analog) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

  • Answer : Based on structurally related thiazole derivatives, researchers should prioritize:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., ATPase activity measurements) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., Jurkat or HeLa), with dose ranges of 10–100 µM .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, referencing analogs like compound 21 (50 mg/kg dose in rodent models) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data between synthesized batches and literature values?

  • Answer : Contradictions may arise from polymorphic forms or residual solvents. Strategies include:

  • Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystalline forms (e.g., a morpholine-substituted analog showed mp 200°C after recrystallization vs. 178°C for a triazolylthio analog) .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability and solvent content.
  • X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure .

Q. What computational approaches are suitable for predicting target interactions and SAR?

  • Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). For example, docking studies on benzimidazole-thiazole hybrids revealed interactions with hydrophobic pockets via π-π stacking .
  • QM/MM simulations : Analyze electronic effects of substituents (e.g., electron-withdrawing chloro groups enhance electrophilicity at the aldehyde position) .
  • ADMET prediction : Tools like SwissADME can forecast bioavailability and metabolic stability .

Q. How can substituent effects on the thiazole and piperidine rings be systematically explored to enhance activity?

  • Answer :

  • Piperidine modifications : Introduce alkyl or aryl groups at the 4-position to modulate lipophilicity. For example, SynChem’s analogs with carbomethoxy-piperidine showed altered solubility profiles .
  • Thiazole substitutions : Replace the chloro group with fluorophenyl or methoxyphenyl moieties to assess steric/electronic impacts. A 4-fluorophenyl analog exhibited improved docking scores in kinase targets .
  • Bioisosteric replacement : Substitute the hydroxypiperidine with morpholine or acetylated piperazine to compare hydrogen-bonding capacity .

Q. What alternative reagents or catalysts can improve low yields in the formylation step?

  • Answer :

  • Alternative formylating agents : Use hexamethylenetetramine (HMTA) in lieu of DMF/POCl₃ for milder conditions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >85% .
  • Catalytic additives : Introduce Lewis acids like ZnCl₂ to accelerate electrophilic substitution, as seen in pyrazole-carbaldehyde syntheses .

Methodological Considerations

  • Synthetic reproducibility : Always report solvent purity, drying methods (e.g., molecular sieves for DCM), and inert atmosphere details to ensure batch consistency .
  • Data validation : Cross-reference melting points with differential scanning calorimetry (DSC) and compare spectral data with published analogs (e.g., Agfa-Labs’ azo-thiazole derivatives for NMR benchmarks) .
  • Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde
Reactant of Route 2
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4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.